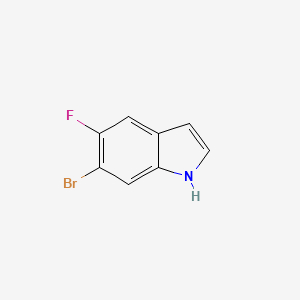

6-Bromo-5-fluoro-1H-indol

Descripción general

Descripción

Comprehensive Analysis of "6-Bromo-5-fluoro-1H-indole"

The compound 6-Bromo-5-fluoro-1H-indole is a halogenated indole derivative, which is a structural motif present in many bioactive molecules. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine atoms on the indole skeleton can significantly alter its chemical and physical properties, as well as its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of halogenated indole derivatives, such as 6-Bromo-5-fluoro-1H-indole, often begins with bromoindole precursors. For instance, 5- and 6-trifluoromethyldiazirinyl indoles were synthesized from corresponding bromoindole derivatives, which then served as mother skeletons for the synthesis of various bioactive indole metabolites . Additionally, a regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is structurally similar to 6-Bromo-5-fluoro-1H-indole, through trifluoroacetylated indole driven hydrolysis . This method highlights the importance of selective halogenation in the synthesis of indole derivatives.

Molecular Structure Analysis

The molecular structure of halogenated indoles has been extensively studied using various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, provided insights into the intermolecular interactions and the stabilization of the molecule through hydrogen bonding and C-H...π interactions . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the indole core.

Chemical Reactions Analysis

The reactivity of bromoindoles, such as 6-Bromo-5-fluoro-1H-indole, is influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants has been used to synthesize complex indole derivatives . Moreover, brominated dehydroamino acids have been used to synthesize new fluorescent indole derivatives, indicating the versatility of bromoindoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles are significantly impacted by the halogen substituents. The introduction of bromine and fluorine atoms can affect the compound's solubility, boiling and melting points, and stability. For example, a synthesized indole derivative demonstrated good thermal stability up to 215°C . The photophysical properties of indole derivatives are also of interest, as they can exhibit high fluorescence quantum yields and solvent sensitivity, making them potential candidates for fluorescent probes .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el 6-Bromo-5-fluoro-1H-indol, han mostrado potencial en la investigación antiviral . Por ejemplo, los derivados de 4-Alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol se prepararon e investigaron in vitro para la actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .

Desarrollo de fármacos antiinflamatorios

El this compound-3-carbonitrilo, un derivado del this compound, se ha utilizado en el desarrollo de fármacos antiinflamatorios. Esto destaca el potencial del this compound en el campo de la investigación antiinflamatoria.

Investigación sobre el cáncer

El this compound-3-carbonitrilo también se utiliza en la investigación del cáncer. Las propiedades únicas del this compound lo convierten en un compuesto valioso en el estudio del cáncer y el desarrollo de posibles tratamientos.

Descubrimiento de fármacos

El compuesto ‘6-bromo-5-fluoro-1-metil-1H-indol’, un derivado del this compound, se utiliza en el descubrimiento de fármacos. Sus propiedades únicas lo hacen valioso para diversas aplicaciones como la síntesis orgánica y el desarrollo de nuevos fármacos.

Señalización biológica

El indol es una molécula de señalización producida tanto por bacterias como por plantas . Como derivado del indol, el this compound también puede tener aplicaciones potenciales en el estudio de la señalización biológica.

Aplicaciones industriales

El indol y sus derivados tienen valor para aplicaciones de sabor y fragancia, por ejemplo, en la industria alimentaria o la perfumería . El this compound, como derivado del indol, también puede tener potencial en estas aplicaciones industriales.

Química analítica

El this compound-3-carbonitrilo se utiliza como patrón de referencia en química analítica. Esto sugiere que el this compound podría utilizarse en la calibración y validación de métodos analíticos.

Producción de derivados halogenados y oxigenados derivados

El indol se puede derivatizar a varios compuestos halogenados y oxigenados que se pueden utilizar como colorantes naturales o tener una bioactividad prometedora con potencial terapéutico para tratar enfermedades humanas . Como derivado del indol, el this compound también se puede utilizar en la producción de estos compuestos derivados.

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Bromo-5-fluoro-1H-indole is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like 6-Bromo-5-fluoro-1H-indole may influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

6-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUXEDBYFWPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624045 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259860-08-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-5-fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

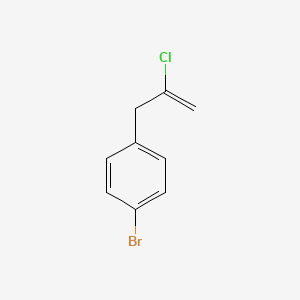

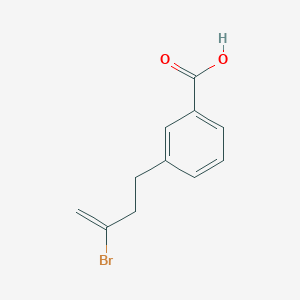

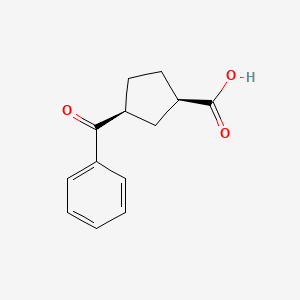

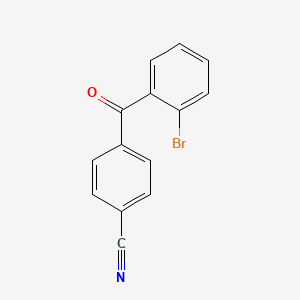

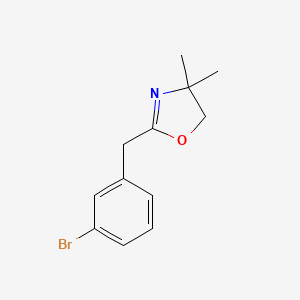

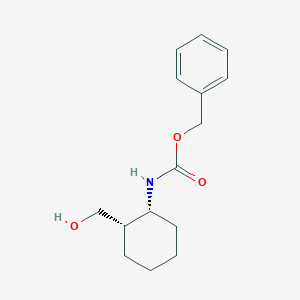

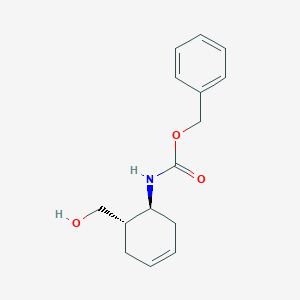

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)